molecular formula C9H9NO B1351193 4-(2-Hydroxyethyl)benzonitrile CAS No. 69395-13-7

4-(2-Hydroxyethyl)benzonitrile

Cat. No. B1351193
CAS RN: 69395-13-7
M. Wt: 147.17 g/mol
InChI Key: RBSJBNYPTGMZIH-UHFFFAOYSA-N
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Patent
US05422358

Procedure details

A solution of phosphorus tribromide (5 g) in carbon tetrachloride (10 ml) was added, dropwise, to a solution of 4-cyanophenethyl alcohol (8.06 g) in carbon tetrachloride (60 ml). The mixture was heated under reflux for 4 hours. On cooling to room temperature, the mixture was poured onto ice (200 g). The layers were separated and the organic layer was washed with 10% aqueous sodium carbonate (50 ml) and brine (50 ml), dried (MgSO4) and concentrated in vacuo to give a colourless oil which solidified on standing. The solid was chromatographed on silica eluting with ethyl acetate containing hexane (20%). The fractions containing the less polar (higher Rf) product were combined and concentrated in vacuo to give 4-cyanophenethyl bromide as a yellow oil which solidified on standing, yield 8.9 g. The fractions containing the more polar (lower Rf) product were combined and concentrated in vacuo to give the title compound as a colourless solid, yield 0.47 g, m.p. 152°-153° .
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]([C:7]1[CH:15]=[CH:14][C:10]([CH2:11][CH2:12]O)=[CH:9][CH:8]=1)#[N:6]>C(Cl)(Cl)(Cl)Cl>[C:5]([C:7]1[CH:15]=[CH:14][C:10]([CH2:11][CH2:12][Br:2])=[CH:9][CH:8]=1)#[N:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
8.06 g
Type
reactant
Smiles
C(#N)C1=CC=C(CCO)C=C1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice (200 g)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 10% aqueous sodium carbonate (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on silica eluting with ethyl acetate
ADDITION
Type
ADDITION
Details
containing hexane (20%)
ADDITION
Type
ADDITION
Details
The fractions containing the less polar (higher Rf) product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CCBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.